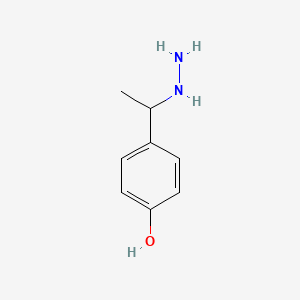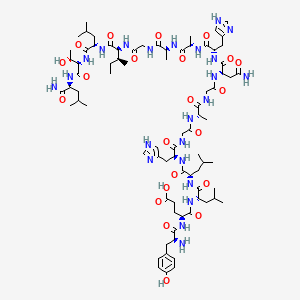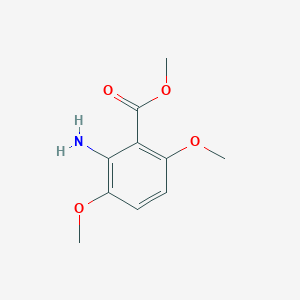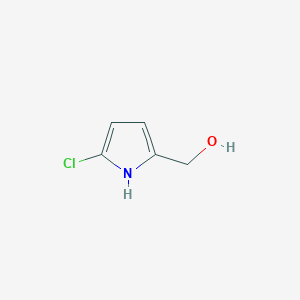
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it an important synthon in the development of new drugs and other applications .
Vorbereitungsmethoden
The synthesis of 1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride involves several steps. One common method includes the reaction of 2-chloro-4,5-dihydro-1H-imidazole with appropriate reagents to form the desired product. The reaction conditions typically involve the use of solvents such as methanol or acetonitrile, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolone derivatives, while reduction can produce dihydroimidazole compounds .
Wissenschaftliche Forschungsanwendungen
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4,5-Dihydro-1H-imidazol-2-yl)imidazolidin-2-one hydrochloride can be compared with other imidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar imidazole core structure.
Metronidazole: An antibacterial and antiprotozoal agent.
Omeprazole: An antiulcer drug that inhibits gastric acid secretion.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other imidazole derivatives .
Eigenschaften
CAS-Nummer |
149985-62-6 |
|---|---|
Molekularformel |
C6H11ClN4O |
Molekulargewicht |
190.63 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1H-imidazol-2-yl)imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c11-6-9-3-4-10(6)5-7-1-2-8-5;/h1-4H2,(H,7,8)(H,9,11);1H |
InChI-Schlüssel |
YZFRDBBYQYFRLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)N2CCNC2=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)



![1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane;tetrafluoroboranium](/img/structure/B12440145.png)
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)
